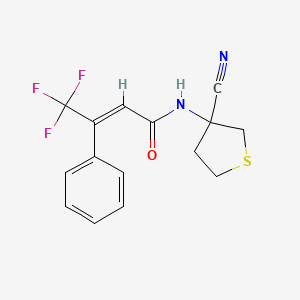

(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide, also known as TFB-TICA, is a compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of synthetic cannabinoids and has been found to have a high affinity for the cannabinoid receptor CB1.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

The synthesis and molecular structure analysis of related compounds, such as various metabolite analogs including PHI492, PHI493, and PHI495, have been explored due to their potent inhibition of Bruton's tyrosine kinase (BTK). These studies detail the molecular structures, showcasing similarities in hydrogen-bonding networks and crystal packing, emphasizing the importance of intermolecular cyano-amide hydrogen bonding and the conjugated pi-system ensuring planarity (S. Ghosh et al., 2000).

Chemical Reactions and Mechanisms

Research has investigated the reactivity and selectivity of related enamide compounds in chemical reactions. For example, the Bu3SnH-mediated aryl radical cyclisation of enamides for selective synthesis of tetrahydroisoquinoline derivatives and the exploration of sulfur-directed aryl radical cyclization onto enamides for the total synthesis of complex molecules like mappicine ketone demonstrate the versatility and potential of these compounds in synthetic organic chemistry (H. Ishibashi et al., 2000; Issei Kato et al., 2003).

Novel Synthetic Methods

The development of novel synthetic methods for cyanofluoroamides using a cobaltadithiolene complex highlights the innovative approaches in synthesizing related compounds. This method demonstrates the efficiency of generating the desired products under mild reaction conditions, further expanding the toolkit for synthesizing fluorinated compounds (Y. Yokoyama et al., 2004).

Antipathogenic Activity

The antipathogenic activity of thiourea derivatives related to the compound has been studied, revealing significant effects on bacterial cells, including Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications of these derivatives as novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Propriétés

IUPAC Name |

(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2OS/c16-15(17,18)12(11-4-2-1-3-5-11)8-13(21)20-14(9-19)6-7-22-10-14/h1-5,8H,6-7,10H2,(H,20,21)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGXNFVDNKRSGH-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C#N)NC(=O)C=C(C2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCC1(C#N)NC(=O)/C=C(\C2=CC=CC=C2)/C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-cyanothiolan-3-yl)-4,4,4-trifluoro-3-phenylbut-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-chloro-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2885042.png)

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2885043.png)

![methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate](/img/structure/B2885049.png)

![5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2885051.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2885052.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2885056.png)

![N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2885059.png)